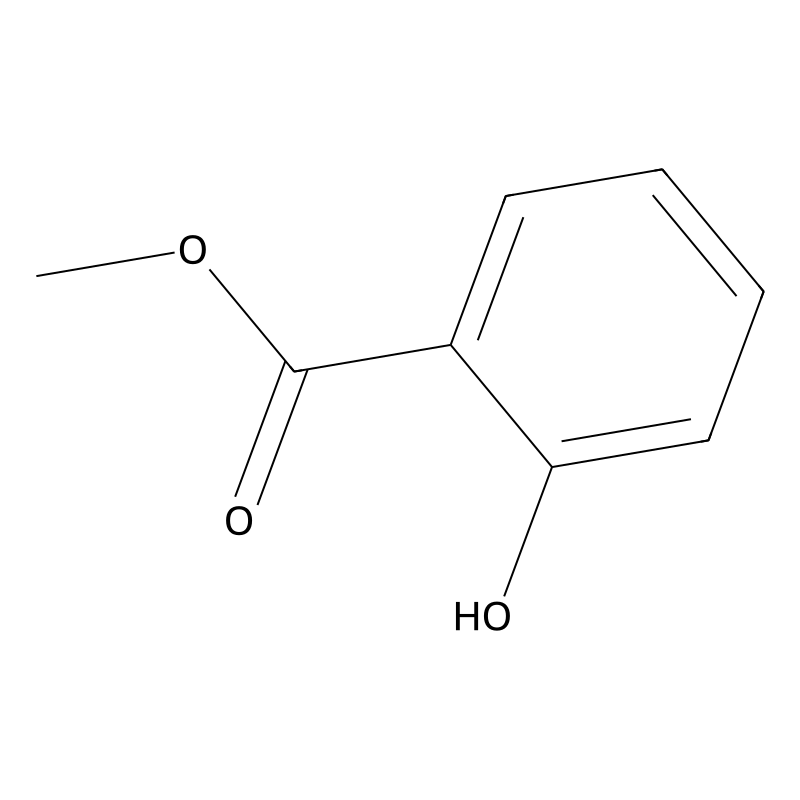

Methyl Salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble

SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID

SOL IN DIETHYL ETHER

SOLUBLE IN MOST COMMON ORGANIC SOLVENTS

Sol in water: 0.74%w @ 30 °C

0.7 mg/mL at 30 °C

Solubility in water, g/l at 30Â °C: 0.74 (very slightly soluble)

slightly soluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

SAMT and SABP2: Core Enzymes in MeSA Biosynthesis

The biosynthesis and function of MeSA revolve around a cycle involving its formation from and conversion back to salicylic acid (SA).

The MeSA/SA Cycle in Plant Defense. SAMT methylates SA into volatile MeSA for systemic transport. SABP2 hydrolyzes MeSA back to SA in distal tissues to activate defenses [1] [2] [3].

Key Characteristics of SAMT and SABP2

The table below summarizes the core molecular and functional characteristics of these two enzymes.

| Feature | SAMT (Salicylic Acid Methyltransferase) | SABP2 (Salicylic Acid-Binding Protein 2) |

|---|---|---|

| Primary Function | Methylates SA to produce MeSA [4] [2] | Hydrolyzes MeSA back to SA [1] [3] |

| Protein Family | SABATH family [4] [5] | α/β hydrolase superfamily [1] [3] |

| Enzymatic Activity | Methyltransferase | Esterase/Lipase (SA-stimulated) [3] |

| Key Residues | Conserved residues for substrate specificity [4] | Catalytic triad: Ser-81, His-238, Asp-210 [1] |

| SA Binding | - | High affinity (Kd = 90 nM) [3] |

| Biological Role | Produces a volatile defense signal for systemic transport [2] | Receptor for SA; required for systemic acquired resistance (SAR) [1] [3] |

| Impact of Silencing/Knockdown | Loss of SAR, suppressed PR gene expression [1] | Suppressed local resistance, PR-1 expression, and SAR [3] |

Expression Patterns and Impact on Defense

The spatial and temporal expression of these genes is critical for an effective defense response.

- Tissue-Specific Expression in Birch: In high MeSA-producing birch species (Betula lenta, B. alleghaniensis), SAMT expression is significantly higher in bark tissue compared to leaf tissue. This pattern is less pronounced in low MeSA-producing birches. SABP2 expression does not show a clear differentiation between high and low producers [4] [6].

- Temporal Expression after Pathogen Attack in Poplar: Upon infection with Botryosphaeria dothidea:

- SAMT expression is rapidly upregulated at the infection site, peaking early (e.g., 12 hours post-inoculation) to produce MeSA for systemic signaling [2].

- SABP2 expression is upregulated later (e.g., 48 hours post-inoculation) in systemic, uninfected tissues, where it converts the transported MeSA back into active SA to establish Systemic Acquired Resistance [2].

- Consequence of SAMT Overexpression: Transgenic poplar plants overexpressing PagSAMT showed increased MeSA and decreased SA levels after pathogen challenge. Despite increased expression of pathogenesis-related (PR-1 and PR-5) genes, these plants were more susceptible to the canker pathogen B. dothidea, indicating that the balance between SA and MeSA is crucial for effective resistance [7].

Key Experimental Protocols and Analyses

For researchers investigating SAMT and SABP2, the following methodologies from the search results are highly relevant.

Gene Expression Analysis via RT-qPCR

This is a standard method to measure SAMT and SABP2 transcript levels.

- RNA Extraction: Use kits designed for plant tissues rich in polysaccharides and polyphenolics [7].

- cDNA Synthesis: Perform with DNase treatment to remove genomic DNA contamination [7].

- qPCR: Use gene-specific primers. Normalize data using stable reference genes like Actin and Ubiquitin [7] [6]. Analyze relative expression in different tissues (e.g., leaf vs. bark) and at various time points after pathogen inoculation [4] [2].

SABP2 Esterase Activity Assay

This biochemical assay measures SABP2's ability to hydrolyze MeSA.

- Principle: SABP2 hydrolyzes MeSA to produce SA. The SA product is then coupled with radioactive S-adenosylmethionine (AdoMet) by purified SA methyltransferase to produce radioactive MeSA, which is quantified [1].

- Procedure:

- Incubation: Incubate SABP2 with MeSA substrate in reaction buffer for a set time (e.g., 30 minutes) [1].

- Enzyme Inactivation: Stop the reaction by boiling [1].

- Coupling and Detection: Add radioactive AdoMet and SA methyltransferase to convert the product (SA) back into radioactive MeSA. Extract with ethyl acetate and measure radioactivity by scintillation counting [1].

- Inhibition by SA: SA acts as a potent product inhibitor; its effect can be tested by including it in the reaction [1].

Phylogenetic and Marker Analysis

- Phylogeny Construction: Use nucleotide or amino acid sequences of SAMT and SABP2 for multiple sequence alignment. Construct phylogenetic trees with software like MEGA or PAUP using maximum likelihood methods to understand evolutionary relationships [4] [7] [5].

- SNP Marker Development: Single Nucleotide Polymorphisms (SNPs) can differentiate between high and low MeSA-producing birch species. These markers are validated across numerous individuals and can be used in breeding programs [4] [5].

Research Implications and Future Directions

The detailed understanding of SAMT and SABP2 opens several research and application avenues:

- Metabolic Engineering: The identified BpSABATH and BpMES gene families in birch are prime targets for genetic modification or targeted mutagenesis to alter enzymatic substrate specificity and enhance MeSA production [5].

- Molecular Breeding: The six identified SNP markers can be used in birch breeding programs to select for high MeSA-producing varieties, combining pharmacological benefits with timber production in "Short-Rotation Coppices" [5].

- Drug Development: As MeSA is used in topical analgesics, understanding its natural biosynthesis could lead to more sustainable production methods and inform pharmacological studies [4].

References

- 1. Structural and biochemical studies identify tobacco SABP2 as ... [pmc.ncbi.nlm.nih.gov]

- 2. Salicylic acid in Populus tomentosa is a remote signalling ... [nature.com]

- 3. High-affinity salicylic acid-binding protein 2 is required for ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification and analysis of key genes involved in methyl ... salicylate [pubmed.ncbi.nlm.nih.gov]

- 5. Phylogenetic relationships, marker analysis, and investigation of genes ... [macau.uni-kiel.de]

- 6. Tissue-specific expression of the SAMT and SABP in two high... 2 genes [figshare.com]

- 7. Overexpression of salicylic acid methyltransferase reduces ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Constitutive Methyl Salicylate Production in Betula Species

Introduction to Methyl Salicylate in Betula Species

This compound (MeSA) represents a naturally occurring compound constitutively produced by various birch species (genus Betula) that holds significant pharmacological importance in human medicine. This volatile organic compound serves dual roles in both plant defense mechanisms and therapeutic applications, particularly for treating muscle injuries and joint pain [1] [2]. While most land plants produce MeSA as a signaling molecule in response to stress, certain birch species have developed the exceptional capacity to constitutively synthesize high levels of MeSA in their leaves and bark, making them particularly valuable for pharmaceutical extraction and research [3] [4].

The economic and ecological significance of MeSA production in birch species extends beyond conventional timber applications, offering potential for integrated forest management strategies that combine wood production with pharmaceutical extraction [5]. Birches dominate subalpine and boreal forests, playing a crucial role in maintaining biodiversity across these ecosystems [1] [2]. The historical use of birch extracts containing MeSA in traditional medicine, particularly among Indigenous communities of North America, further underscores its therapeutic potential [2] [6]. Despite this natural abundance, most commercially available MeSA is currently produced synthetically due to limitations in understanding the biosynthetic pathways and regulatory mechanisms governing its production in plants [1].

MeSA Production Capacity Across Betula Species

Classification of High and Low MeSA Producers

Research has revealed significant interspecific variation in MeSA production capacity among birch species, allowing their classification into distinct groups based on production levels:

High MeSA Producers: Species including B. lenta, B. alleghaniensis, B. medwediewii, and B. grossa (all belonging to subgenus Aspera, section Lentae) demonstrate consistently elevated MeSA biosynthesis [1] [2] [6]. Chemical analyses of bark and leaf extracts from these species reveal MeSA concentrations ranging from 49% to 99.8% of essential oil constituents [2] [6].

Low MeSA Producers: Species including B. pendula, B. utilis, B. alnoides, and B. nana (subgenus Betula) exhibit significantly reduced constitutive MeSA production [1] [2] [6]. These species primarily produce MeSA as a signaling molecule in response to stress rather than constitutively [3].

Phylogenetic evidence suggests that the ancestral trait within the genus Betula was the capacity for high MeSA production, with this ability having been lost multiple times independently throughout the evolutionary history of the genus [3] [4]. The high MeSA-producing species B. lenta, B. grossa, and B. alleghaniensis form the basal clade in phylogenetic analyses, indicating their ancestral status, with diploid B. lenta identified as one of the key ancestors of the genus [3] [4].

Genetic Markers for MeSA Production Capacity

Table: Genetic Markers and Species Classification for MeSA Production in Betula

| Category | Species | Subgenus | Ploidy Level | Geographical Distribution | Key Genetic Features |

|---|---|---|---|---|---|

| High MeSA Producers | B. lenta | Aspera | 2n | North America | Ancestral species, forms basal clade |

| B. alleghaniensis | Aspera | 6n | North America | High SAMT expression in bark | |

| B. medwediewii | Aspera | 2n | Japan | High MeSA production capacity | |

| B. grossa | Aspera | 12n | Japan | High MeSA production capacity | |

| Low MeSA Producers | B. pendula | Betula | 2n | Europe and East Asia | Reference genome available |

| B. utilis | Betula | 4n | Himalayas | Low SAMT expression | |

| B. alnoides | Acuminata | 2n | India, Bhutan, Nepal | Questionable high MeSA ability | |

| B. nana | Betula | 2n | Arctic region | Low MeSA production |

Researchers have successfully developed six prominent single nucleotide substitution markers that reliably differentiate between high and low MeSA-producing birch species [1] [2] [6]. These markers were validated using 38 additional birch individuals originating from different botanical gardens, confirming their utility for species identification and breeding programs [5] [1]. The development of these markers addresses long-standing taxonomic challenges within the genus Betula, which has experienced extensive hybridization and periodic introgression events among species [3].

Molecular Mechanisms of MeSA Biosynthesis

Key Enzymes and Biosynthetic Pathways

The constitutive biosynthesis of this compound in birch species primarily involves two key enzymes with complementary functions:

Salicylic Acid Methyltransferase (SAMT): This enzyme catalyzes the methylation of salicylic acid to form MeSA, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor [2] [6]. SAMT belongs to the SABATH family of methyltransferases (specifically designated as BpSABATH in B. pendula) and demonstrates specific substrate affinity for salicylic acid [5]. The enzyme accumulates at potential sites of infection or production, with its systematic collection in tissue being essential for successful MeSA biosynthesis [6].

Salicylic Acid-Binding Protein 2 (SABP2): This protein exhibits strong esterase activity and primarily catalyzes the conversion of MeSA back to SA, effectively regulating MeSA levels within plant tissues [2] [6]. SABP2 belongs to the MES family of methylesterases (designated as BpMES in B. pendula) and plays a crucial role in maintaining equilibrium between SA and MeSA pools [5].

The coordinated action of SAMT and SABP2 synchronizes MeSA levels in birches, creating a dynamic system that can respond to both developmental signals and environmental stresses [2] [6]. Functional analysis has revealed that overexpression of SABP2 or silencing of SAMT significantly reduces MeSA accumulation, confirming their pivotal roles in regulating MeSA production [2].

Visualization of MeSA Biosynthesis Pathway

MeSA biosynthesis pathway showing key enzymes SAMT and SABP2 regulating conversion between SA and MeSA.

The biosynthesis of MeSA originates from the shikimate pathway, which produces the precursor salicylic acid (SA) [7] [8]. Through comprehensive bioinformatics analysis, researchers have identified important residues in SAMT and SABP2 that determine substrate specificity and functional efficiency [1]. Analysis of cis-regulatory elements in the promoter regions of these genes in different birch species has revealed a functional multiplicity, providing insights into the complex regulation of both genes and their expression patterns across species with varying MeSA production capabilities [1] [2].

Experimental Protocols for Genetic Analysis

Plant Material Collection and Preparation

Standardized protocols for investigating MeSA biosynthesis in birch species require careful attention to plant material selection and growth conditions:

Material Sourcing: Seeds of eight Betula species (B. alleghaniensis, B. alnoides, B. lenta, B. grossa, B. medwediewii, B. pendula, B. utilis, and B. nana) should be collected from authenticated sources, typically botanical gardens with proper species documentation [2] [6]. Permissions from relevant authorities are required for collection, and species identification should be confirmed through DNA barcoding and phylogenetic analysis prior to experimentation [2].

Germination and Growth Conditions: Seeds are germinated in standard soil with 10-30% humidity at pH 6.5 under natural environmental conditions without fertilizer application [2]. Following germination, plantlets are transferred to greenhouse conditions with natural daylight and cultivated with appropriate fertilizer application to ensure healthy growth [2] [6]. Maintenance of consistent growing conditions across specimens is critical for meaningful comparison of gene expression and MeSA production.

DNA Sequencing and Bioinformatics Analysis

Table: Summary of Gene Sequencing and Analysis Protocols

| Analysis Step | Methodology | Key Parameters | Application in MeSA Research |

|---|---|---|---|

| Gene Identification | BLAST search against B. pendula genome | Query sequences: Clarkia breweri SAMT (AF133053) and Nicotiana tabacum SABP2 (AY485932) | Identify putative SAMT and SABP2 orthologs in birch species |

| Multiple Sequence Alignment | ClustalW, MEGA software | Conserved domain identification, residue comparison | Reveal important residues for substrate specificity |

| Phylogenetic Analysis | Maximum likelihood, Bayesian inference | Bootstrap values, posterior probabilities | Evolutionary relationships of SAMT and SABP2 across species |

| cis-Element Analysis | PLACE, PlantCARE databases | Promoter regions (1.5 kb upstream) | Identify regulatory elements controlling gene expression |

| Marker Development | SNP identification, validation | 38 additional birch individuals | Develop diagnostic markers for high/low MeSA producers |

Comprehensive sequence analysis begins with identifying candidate genes in the silver birch (B. pendula) genome using previously characterized protein sequences from model species as queries [2] [6]. The SAMT sequence from Clarkia breweri (accession AF133053) and SABP2 sequence from Nicotiana tabacum (accession AY485932) serve as effective reference sequences for identifying orthologs in birch species [2] [6].

Following identification, multiple sequence alignment of deduced amino acid sequences reveals functionally important residues determining substrate specificity [1]. The integration of phylogenetic analysis of both SAMT and SABP2 genes with homologous sequences from other plant species provides critical information about evolutionary relationships and functional conservation [1] [2]. These analyses collectively enable researchers to identify sequence variations potentially associated with differential MeSA production between high- and low-producing birch species [5].

Gene Expression Analysis Methodologies

Tissue-Specific Expression Profiling

The differential expression of genes involved in MeSA biosynthesis follows standardized protocols for RNA extraction and analysis:

RNA Extraction: Total RNA is isolated from bark and leaf tissues collected from high MeSA-producing (B. lenta and B. alleghaniensis) and low MeSA-producing (B. pendula and B. alnoides) species using established extraction methods [1] [2]. Tissue collection should occur at consistent developmental stages and times of day to minimize variation unrelated to production capacity.

Reverse Transcription and qPCR: Extracted RNA is reverse transcribed into cDNA, followed by quantitative PCR (qPCR) with gene-specific primers for SAMT and SABP2 [1] [2]. Reference genes (e.g., actin, ubiquitin) are essential for normalizing expression data across samples. The relative expression levels are calculated using established methods such as the 2-ΔΔCt method, allowing comparison between species and tissue types [1].

Expression analyses have revealed that SAMT shows significantly higher expression in the bark of high MeSA-producing birches compared to low producers, while SABP2 expression demonstrates indifferent levels between the two groups [1] [2]. This tissue-specific expression pattern correlates with the observation that MeSA primarily accumulates in bark tissues of high-producing species [5].

Experimental Workflow for Expression Studies

Experimental workflow for tissue-specific gene expression analysis of MeSA biosynthesis genes.

The experimental workflow for gene expression analysis begins with careful selection of plant material representing both high and low MeSA-producing species [2] [6]. Following RNA extraction and cDNA synthesis, qPCR analysis provides quantitative data on gene expression patterns [1] [2]. The resulting expression data undergoes statistical analysis to identify significant differences between species groups and tissue types, ultimately revealing differential expression patterns critical for understanding MeSA biosynthesis regulation [1].

Applications and Future Research Directions

Pharmaceutical Applications and Breeding Strategies

The constitutive production of high MeSA levels in specific birch species presents significant opportunities for pharmaceutical development and forest breeding programs:

Natural MeSA Production: Current synthetic production of MeSA for pharmaceutical use could be supplemented or replaced with natural extraction from high-producing birch species [5] [1]. This approach aligns with growing consumer preference for natural therapeutics and may reduce reliance on petrochemical sources.

Marker-Assisted Breeding: The six validated single nucleotide substitution markers enable efficient selection of high MeSA-producing birch varieties [5] [1]. Breeding programs can incorporate these markers to develop cultivated birch varieties optimized for MeSA production while maintaining growth characteristics suitable for short-rotation coppices (SRC) [5].

Integrated Cultivation Systems: The development of birch cultivation systems that combine timber production with pharmaceutical extraction creates opportunities for enhanced economic returns from forest farming [5]. Such integrated approaches could make natural MeSA production economically viable while supporting sustainable forest management practices.

Genetic Engineering and Biotechnological Approaches

Advanced biotechnological applications offer promising avenues for enhancing MeSA production in birch species:

Genetic Modification: The identified candidate genes (BpSABATH and BpMES) provide targets for genetic engineering approaches aimed at increasing MeSA production [5]. Heterologous expression of birch SAMT genes in fast-growing systems could enable recombinant production of natural MeSA.

Genome Editing: Technologies such as CRISPR-Cas9 could be employed for targeted mutagenesis of SAMT and SABP2 genes to determine precise gene functions and modify enzymatic substrate specificity [5]. Such approaches would enable fine-tuning of MeSA biosynthesis without introducing foreign genetic material.

Metabolic Engineering: Comprehensive understanding of the MeSA biosynthetic pathway could facilitate engineering of complete pathway modules in suitable plant or microbial systems [1] [2]. This approach would potentially enable high-level production without the need for harvesting wild birch populations.

References

- 1. Identification and analysis of key genes involved in methyl ... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and analysis of key genes involved in methyl ... [pmc.ncbi.nlm.nih.gov]

- 3. 2020 - FAO AGRIS [agris.fao.org]

- 4. Species determination and phylogenetic relationships of ... [academia.edu]

- 5. Phylogenetic relationships, marker analysis, and investigation of genes... [macau.uni-kiel.de]

- 6. Identification and analysis of key genes involved in methyl ... [journals.plos.org]

- 7. This compound differently affects benzenoid and ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound differently affects benzenoid and ... [pubmed.ncbi.nlm.nih.gov]

salicylic acid methyltransferase (SAMT) phylogenetic analysis

Evolutionary History and Key Mutations

The SAMT enzyme lineage evolved from an ancestral enzyme that preferred to methylate benzoic acid (BA). After a gene duplication event around 150 million years ago, the lineage leading to all angiosperm SAMTs evolved a distinct preference for salicylic acid (SA) [1].

For decades, a single amino acid replacement, H150M, was believed to be responsible for this switch by forming a "Met-Met clamp" in the active site [1]. However, recent research with expanded sequence datasets shows that H150M did not occur during the initial functional divergence but emerged later through convergent evolution [1]. The current research indicates that a Y267Q mutation was sufficient to change the substrate preference, with other sites providing small positive-magnitude epistatic improvements [1].

The table below summarizes the key residues in the evolution of SAMT substrate preference:

| Residue | Historical Belief (Pre-2022) | Current Understanding (Post-2022) | Effect on Function |

|---|---|---|---|

| H150M | Necessary and sufficient for SA preference; evolved under positive selection [1] | Not concomitant with SA preference origin; convergently evolved much later [1] | Sufficient for substrate switch, but not the historical path taken [1] |

| Y267Q | Not identified as a key player [1] | Sufficient to recapitulate the historical shift from BA to SA preference [1] | Reduces efficiency for BA ((k_{cat}/K_M)) and improves binding for SA (better (K_M)) [1] |

| Other Sites | -- | Several others provide small positive epistatic effects [1] | Fine-tune and improve the level of SA preference over BA [1] |

Protocols for Phylogenetic and Functional Analysis

Sequence Dataset Assembly

- Objective: To reconstruct an accurate evolutionary history of the SABATH family.

- Method: Assemble a broad dataset from public repositories like GenBank. A 2024 study used over 1,500 sequences for a robust phylogeny [1]. For a focused SAMT clade study, ensure sampling across multiple angiosperm families to distinguish conserved residues from lineage-specific changes [1].

Phylogenetic Tree Reconstruction

- Objective: Infer evolutionary relationships to identify SAMT clade and ancestral nodes.

- Method:

- Alignment: Use multiple sequence alignment software (e.g., MAFFT, Clustal Omega).

- Model Selection: Find the best-fit evolutionary model (e.g., WAG, LG) with tools like ModelTest-NG.

- Tree Building: Construct the tree using Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian methods (e.g., MrBayes). The 2024 study estimated ancestral sequences with high statistical confidence (Posterior Probability, PP = 0.94-0.95) [1].

Ancestral Sequence Resurrection (ASR)

- Objective: Experimentally characterize the properties of ancient proteins to understand functional evolution.

- Method:

- Infer Sequences: Use the reconstructed phylogenetic tree and model to compute the most probable ancestral amino acid sequence for key nodes (e.g., AncSBXMT, AncSAMT) [1].

- Synthesize Gene: Codon-optimize and synthesize the DNA sequence for the ancestral protein.

- Express & Purify: Clone the gene into an expression vector, express it in a system like E. coli, and purify the recombinant protein [1].

Functional Characterization via Enzyme Assays

- Objective: Determine substrate preference and catalytic efficiency of resurrected ancestral and mutant enzymes.

- Method:

- Kinetic Assays: Measure enzyme activity with substrates SA and BA across a range of concentrations.

- Kinetic Parameters: Calculate (K_M) (affinity), (k_{cat}) (turnover number), and (k_{cat}/K_M) (specificity constant).

- The shift to SA preference involves a reduced (k_{cat}/K_M) for BA and an improved (K_M) for SA, as seen with the Y267Q mutation [1].

Mutagenesis and Epistasis Analysis

- Objective: Test the functional impact of individual mutations and their interactions.

- Method:

- Use site-directed mutagenesis on an ancestral background (e.g., AncSBXMT) to introduce mutations like Y267Q and H150M, both individually and in combinations [1].

- Epistasis Analysis: Perform functional assays on all variants. A positive epistatic interaction means the effect of a double mutation is greater than the sum of the individual effects.

Visualizing Data and Workflows

Graphviz is a powerful tool for visualizing complex relationships and workflows. Below are examples of how it can be applied to SAMT research.

Diagram: Evolutionary Trajectory of SAMT Substrate Preference

This diagram illustrates the two mutational paths leading to the SAMT functional shift [1].

Evolutionary paths for SAMT substrate preference.

Diagram: Phylogenetic Analysis Workflow

This flowchart outlines the key steps for conducting a SAMT phylogenetic analysis.

SAMT phylogenetic analysis workflow.

Technical Implementation Notes

- Graphviz Tools: You can use desktop applications like Graphviz Visual Editor or command-line tools to render DOT scripts into image formats like PNG or SVG [2]. For integration into data analysis pipelines, Python libraries like PyGraphviz or R packages can generate graphs programmatically [2].

- Visualizing Trees: For advanced visualization and sharing of phylogenetic trees themselves, consider specialized tools like tskit, which can generate SVG outputs and handle large tree sequences effectively [3].

References

salicylic acid-binding protein 2 (SABP2) bioinformatics

SABP2 at a Glance

Salicylic Acid-Binding Protein 2 (SABP2) is a key enzyme in plant immune signaling. The table below summarizes its core characteristics:

| Feature | Description |

|---|---|

| Primary Function | Methyl Salicylate (MeSA) Esterase [1] [2] |

| Biological Role | Conversion of inactive MeSA into active Salicylic Acid (SA) to activate Systemic Acquired Resistance (SAR) [1] [3] |

| Protein Family | α/β Hydrolase Superfamily [1] [4] |

| Catalytic Triad | Ser-81, His-238, Asp-210 [1] |

| Subcellular Localization | Cytosolic [5] |

| Affinity for SA | High affinity (( K_d ) of 90 nM), acts as a product inhibitor [1] |

Bioinformatics Analysis of the SABP2 Family

To systematically identify and characterize SABP2 and its homologs, such as the Methylesterase (MES) family, a standard bioinformatics workflow can be applied. The following diagram outlines the key stages of this process.

Bioinformatics workflow for SABP2/MES family analysis

Here are the practical details and expected outcomes for each stage of the workflow:

1. Sequence Search & Retrieval

- Method: Use the known SABP2 protein sequence (e.g., from tobacco) as a query in a BLASTP search against the target organism's proteome database. Follow this with domain verification using Pfam or NCBI CD-Search to confirm the presence of the α/β hydrolase domain (PF07859) [4].

- Output: A list of candidate MES family genes.

2. Analysis of Physicochemical Properties

- Method: Use tools like ExPASy ProtParam to compute properties including molecular weight, theoretical isoelectric point (pI), and grand average of hydropathicity (GRAVY) [4].

- Output: A property table revealing, for instance, that most MES proteins are hydrophilic and acidic, which can inform subsequent experimental conditions (e.g., buffer pH) [4].

3. Phylogenetic & Evolutionary Analysis

- Method: Perform multiple sequence alignment of identified MES proteins with known MES proteins from a model plant like Arabidopsis thaliana. Construct a phylogenetic tree (e.g., using MEGA with the Neighbor-Joining method) to classify members into subfamilies (A, B, C) [4].

- Output: A phylogenetic tree that provides initial clues about putative substrate specificity (e.g., MeSA, MeJA, or MeIAA) based on clustering with characterized homologs [4].

4. Structure & Motif Analysis

- Method: Identify conserved motifs using the MEME Suite. Analyze gene structure (exon-intron organization) using the genomic and CDS sequences of the identified genes [4].

- Output: Visualization of conserved motifs (like the catalytic triad) and gene structures, typically showing high conservation within subfamilies [4].

5. Promoter & Expression Analysis

- Method: Identify cis-acting regulatory elements by analyzing the 1.5 kb promoter region upstream of the transcription start site using a database like PlantCARE. Investigate expression patterns using available RNA-Seq data or qPCR across different tissues, during stress, or in response to hormone treatments [4].

- Output: A list of predicted stress and hormone-responsive elements, and expression profiles that help prioritize candidate genes for functional studies [4].

Key Experimental Protocols for Functional Validation

Beyond in silico analysis, these key wet-lab experiments are crucial for characterizing SABP2's function.

Esterase Activity Assay

This assay directly measures SABP2's enzymatic function of converting MeSA to SA [1].

- Principle: The SA produced by SABP2 from MeSA is converted into radioactive ( ^{14}C )-MeSA using SA methyltransferase and ( ^{14}C )-AdoMet. The radioactivity is then quantified.

- Procedure:

- Reaction Incubation: Incubate purified SABP2 with its substrate (MeSA) in an appropriate reaction buffer for a set time (e.g., 30 minutes).

- Enzyme Inactivation: Stop the reaction by boiling the mixture.

- Product Detection (Coupling Reaction): Add purified SA methyltransferase and radioactive ( ^{14}C )-AdoMet to the mixture. This enzyme will convert the SA product into ( ^{14}C )-MeSA.

- Quantification: Extract the ( ^{14}C )-MeSA with ethyl acetate and measure the radioactivity with a scintillation counter.

- Key Application: This assay can be used to test the effect of inhibitors (like SA itself) or interacting proteins (like SIP428) on SABP2's esterase activity [1] [2].

Investigating Protein Interactions with Yeast Two-Hybrid (Y2H)

Y2H systems are used to discover proteins that physically interact with SABP2, helping to map its signaling network [2].

- Principle: The "bait" (full-length SABP2) is fused to a DNA-binding domain. A "prey" library (cDNA from the organism of interest) is fused to a transcriptional activation domain. Interaction in yeast reconstitutes a transcription factor, activating reporter genes.

- Procedure:

- Clone Bait Vector: Fuse the SABP2 gene in-frame with the DNA-binding domain of a Y2H vector (e.g., pGBKT7).

- Screen Library: Co-transform the bait vector and the prey library into a yeast reporter strain and plate on selection media lacking specific amino acids to select for interacting clones.

- Validate Interactions: Sequence the prey plasmids from positive colonies and perform pairwise Y2H assays to confirm the interaction.

- Key Finding: This method identified SIP428, a SIR2-type deacetylase, as an SABP2-interacting protein that enhances its esterase activity in vitro [2].

Therapeutic Potential in Drug Development

The exploration of SABP2 in agriculture, particularly for engineering disease-resistant crops, demonstrates a key translational application.

- Enhanced Disease Resistance: Overexpression of SABP2 in transgenic sweet orange trees led to significantly enhanced tolerance against Huanglongbing (HLB, citrus greening disease). Transgenic lines showed reduced symptoms and lower bacterial titers in field studies [5].

- Mechanism of Action: Transcriptomic analysis revealed that SABP2 overexpression upregulates genes related to plant defense and the Systemic Acquired Resistance (SAR) pathway, including key players like NPR1 and PR genes [5].

- Chemical Intervention: Research into synthetic SA analogs, such as fluoroacetophenone (FA), aims to manipulate the MeSA/SABP2 pathway to strengthen plant disease resistance [6].

Key Research Implications

- For Bioinformatics: The MES family is diverse. Phylogenetic classification is a powerful starting point for predicting substrate specificity, but it requires experimental validation [4].

- For Experimental Biology: SABP2's function is regulated at multiple levels, including product inhibition (by SA) and modulation by protein partners (like SIP428). Consider these factors in experimental design [1] [2].

- For Translational Applications: SABP2 is a promising target for genetic engineering to develop disease-resistant crops, as evidenced by success in citrus [5].

References

- 1. Structural and biochemical studies identify tobacco SABP as a methyl... 2 [pmc.ncbi.nlm.nih.gov]

- 2. Tobacco SABP2-interacting protein SIP428 is a SIR2 type ... [sciencedirect.com]

- 3. Salicylic Acid Binding Proteins (SABPs) [mdpi.com]

- 4. Bioinformatics analysis of the tomato (Solanum lycopersicum ... [bmcplantbiol.biomedcentral.com]

- 5. Overexpression of the salicylic acid binding protein 2 ( SABP ) from... 2 [link.springer.com]

- 6. Use of a Synthetic Salicylic Acid Analog to Investigate the ... [sciencedirect.com]

methyl salicylate systemic acquired resistance (SAR) in plants

MeSA as a Central SAR Signal: Pathways and Regulation

The model below illustrates the established MeSA-mediated SAR signaling pathway, integrating key components and regulatory steps.

MeSA-mediated SAR signaling involves the conversion of SA to MeSA in infected leaves, its transport, and reconversion to SA in systemic leaves to activate defenses. Key regulatory nodes are shown.

Key Regulatory Mechanisms

Several mechanisms tightly regulate MeSA homeostasis to ensure an effective SAR response:

- Conversion and Reconversion: The enzyme SA methyltransferase (SAMT/BSMT1) converts SA to the mobile MeSA in infected leaves [1]. In systemic leaves, SA-binding protein 2 (SABP2), a MeSA esterase, converts MeSA back into bioactive SA, which is crucial for defense gene activation (e.g., PR-1) [1] [2].

- Glycosylation-Mediated Inactivation: The UDP-glycosyltransferase UGT71C3 glucosylates MeSA to form methyl salicylate glucoside (MeSAG) [3] [4]. This modification inactivates MeSA and functions as a negative regulatory mechanism for SAR. Mutants lacking UGT71C3 show enhanced SAR, while overexpressors have compromised resistance [3] [4].

- Interaction with Other Signals: The lipid-transfer protein DIR1 and the metabolite glycerol-3-phosphate (G3P) are proposed to form a complex that moves to systemic tissues. This complex is thought to repress BSMT1 expression, thereby reducing MeSA production and facilitating SA accumulation in systemic leaves [1] [5].

Resolving a Scientific Controversy: The Role of Light

A significant controversy existed regarding whether MeSA is indispensable for SAR [6]. Research has since shown that environmental conditions, particularly light exposure after primary infection, determine the extent of MeSA's requirement [1].

The table below summarizes the experimental evidence that resolved this conflict.

| Experimental Condition | MeSA Requirement for SAR | Observed Phenotype in bsmt1 mutants | Key Supporting Evidence |

|---|---|---|---|

| Low Light/Short Day | Essential | SAR-deficient | SAR is blocked; no systemic SA accumulation [1]. |

| High Light/Long Day | Not Essential, but optimizes SAR | SAR-competent | SAR develops via other signals (e.g., G3P, NHP); systemic SA accumulates via de novo synthesis [1] [6]. |

This demonstrates that under specific conditions, other signaling molecules like azelaic acid, G3P, and pipecolic acid (Pip) or its derivative N-hydroxypipecolic acid (NHP) can compensate for the absence of MeSA to activate SAR [5] [4].

Key Experimental Protocols

To investigate MeSA's role in SAR, the following methodologies are commonly used.

Assessing SAR and MeSA Bioactivity

A standard SAR bioassay involves a primary infection to induce resistance, followed by a challenge infection to measure it.

A standard workflow for a SAR bioassay. Key steps include a primary infection, a defined incubation period with controlled light, and assessment of resistance and molecular markers in systemic tissues.

- Molecular Analysis: During the incubation period, leaf samples are collected to quantify SA and MeSA levels using GC-MS or HPLC, and to analyze defense gene expression (e.g., PR-1) via RT-qPCR [4].

Characterizing MeSA-Modifying Enzymes

In vitro enzyme activity assays are used to characterize enzymes like UGT71C3 and SABP2.

UGT71C3 Glucosylation Assay [4]:

- Protein Purification: Heterologously express and purify a recombinant GST-tagged UGT71C3 protein.

- Reaction Setup: Incubate the purified enzyme with MeSA and the sugar donor UDP-glucose.

- Product Detection: Analyze the reaction products via High-Performance Liquid Chromatography (HPLC) to identify the formation of a new compound, MeSA glucoside (MeSAG).

SABP2 Esterase Assay [2]:

- The enzyme activity can be measured using synthetic substrates like acibenzolar-S-methyl (ASM).

- The conversion of ASM to its active form, acibenzolar, is monitored. SABP2-silenced plants treated with ASM fail to induce SAR, but do so when treated directly with acibenzolar, confirming SABP2's essential role [2].

Key Insights for Researchers

- The system is highly redundant. Multiple signals (MeSA, G3P/DIR1, AzA, NHP) can operate in parallel. When designing experiments, controlling light intensity and photoperiod is critical, as it is a major factor influencing the signaling pathway requirement [1].

- Negative feedback is crucial. The UGT71C3-mediated glucosylation of MeSA provides a mechanism to fine-tune and eventually attenuate the SAR signal, preventing continuous activation that could be detrimental to growth [3] [4].

- Consider pathogen type. The requirement for MeSA and its manipulation by pathogens can vary. For example, the bacterial virulence factor coronatine can promote MeSA production and emission, potentially as a virulence strategy to deplete SA from the infection site [6].

References

- 1. The Extent to Which this compound Is Required ... [pmc.ncbi.nlm.nih.gov]

- 2. SABP2, a this compound esterase is required for the ... [sciencedirect.com]

- 3. This compound Glucosylation Regulates Plant Defense ... [pubmed.ncbi.nlm.nih.gov]

- 4. Glucosylation Regulates Methyl Defense Salicylate ... Plant Signaling [pmc.ncbi.nlm.nih.gov]

- 5. Long-distance communication and signal amplification in ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Production and Jasmonate Signaling Are ... [pmc.ncbi.nlm.nih.gov]

methyl salicylate mechanism of action in pain relief

Core Mechanisms of Action

Methyl salicylate (MeSA) exerts its analgesic effects through several concurrent pathways, as illustrated in the signaling pathway below.

Overview of this compound's Analgesic Signaling Pathway

The mechanism involves several key processes [1] [2]:

- Counter-irritation: MeSA acts as a counter-irritant by activating TRPV1 and TRPA1 channels in the skin, creating a warming or cooling sensation that distracts from deeper musculoskeletal pain [2] [3].

- Cyclooxygenase (COX) Inhibition: After skin penetration, MeSA is metabolized to salicylic acid, which inhibits COX-1 and COX-2 enzymes, reducing prostaglandin production and associated inflammation and pain [1] [2].

- Vasodilation: Topical application causes local vasodilation, increasing blood flow to help remove inflammatory mediators and promote tissue healing [2].

Quantitative Pharmacological Data

The table below summarizes key pharmacokinetic and toxicity data for this compound.

| Parameter | Value | Context / Notes | Source |

|---|---|---|---|

| Dermal Absorption | 12-20% (over 10 hours) | Through intact skin; varies with surface area and pH. | [1] |

| Dermal Bioavailability | 11.8 – 30.7% | [1] | |

| Plasma Half-Life | 2-3 hours (low dose); ~12 hours (anti-inflammatory dose) | As salicylate. Can extend to 15-30 hours in intoxication. | [1] |

| Primary Metabolites | Salicylic acid, Salicyluric acid, Glucuronide conjugates | Metabolized mainly in the liver. | [1] |

| Route of Elimination | Renal | As free salicylic acid (10%) and its metabolites (90%). | [1] |

| Oral LD₅₀ (Mouse) | 1110 mg/kg | [1] | |

| Oral LD₅₀ (Rat) | 887 mg/kg | [1] | |

| Oral LD₅₀ (Human, est.) | Child: 228 mg/kg; Adult: 506 mg/kg | Highlighting potential for toxicity, especially in children. | [1] |

Clinical safety data from a large Phase IV study in China provides insights into adverse event profiles, as shown in the following safety outcomes table.

| Adverse Event / Reaction | Incidence | Notes |

|---|---|---|

| Any Adverse Event (AE) | 7.28% (258/3515 subjects) | Most common AEs were common illnesses like upper respiratory infections. |

| Any Adverse Drug Reaction (ADR) | 1.41% (50/3515 subjects) | Reactions directly linked to the drug. |

| Local Pruritus (Itching) | 0.48% | Most common ADR. |

| Burning Sensation | 0.28% | At the application site. |

| Local Irritation | 0.20% | At the application site. |

| Severe ADRs | 0% | No severe adverse drug reactions occurred. |

Key Experimental Protocols

Researchers use specific methodologies to elucidate MeSA's mechanisms and efficacy. Key experimental approaches include:

Calcium Imaging for TRP Channel Activation

- Objective: To confirm that MeSA activates TRPV1 channels on sensory neurons [3].

- Cell Preparation: Obtain and enzymatically dissociate dorsal root ganglion (DRG) neurons from rodents (e.g., Wistar rats, 1-4 days old) or use a heterologous system like human TRPV1-expressing HEK 293 cells [3].

- Dye Loading: Load cells with a fluorescent, ratiometric calcium indicator like Fura-2-AM.

- Stimulation & Imaging: Place cells on a fluorescence microscope and establish a baseline. Apply MeSA (e.g., 3 mM) and monitor changes in intracellular calcium concentration ([Ca²⁺]i). Cells are often first challenged with a known TRPV1 agonist like capsaicin (30 nM) to identify responsive populations [3].

- Analysis: A significant increase in [Ca²⁺]i in response to MeSA in capsaicin-sensitive cells indicates TRPV1 activation.

In Vivo Efficacy and Safety Monitoring

- Objective: To evaluate the real-world safety and efficacy of a compound MeSA liniment (e.g., Ammeltz) for soft tissue pain [4].

- Trial Design: A multicenter, prospective, Phase IV clinical trial.

- Subjects: Patients (e.g., 3,600 enrolled) with soft tissue pain from various causes. Key inclusion criteria: age 3-75 years, conditions like neck pain, back pain, sprains. Key exclusion: known allergy to components, broken skin or eczema at the application site [4].

- Efficacy Assessment: Use a Visual Analog Scale (VAS) for patient self-assessment of pain. Patients rate their pain from 0 (no pain) to 10 (worst imaginable pain) at baseline and after 7 days of treatment. The pain relief rate is calculated as [(Baseline VAS - Day 7 VAS) / Baseline VAS] × 100% [4].

- Safety Assessment: Actively monitor and record all Adverse Events (AEs) and determine their relationship to the study drug to classify them as Adverse Drug Reactions (ADRs). Follow-up can occur via telephone interviews [4].

- Analysis: Compare mean VAS scores before and after treatment using paired statistical tests (e.g., t-test). Calculate the incidence rates for AEs and ADRs.

The experimental workflow for a clinical study is visualized below.

Workflow of a Phase IV Clinical Trial for Topical MeSA

Future Research and Derivatives

Research into salicylate-based compounds is expanding into new therapeutic areas. This compound lactoside (MSL or DL0309), a novel derivative, has demonstrated pleiotropic anti-inflammatory effects in models of Alzheimer's disease by protecting neurons and ameliorating cognitive defects [5] [6]. Its mechanism involves:

- Suppressing the production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in glial cells [6].

- Inhibiting the expression of COX-1, COX-2, and iNOS [5] [6].

- Modulating key inflammatory signaling pathways, including NF-κB and MAPK (JNK, p38) [5].

This compound's mechanism is multifaceted, involving direct counter-irritation, peripheral COX inhibition, and improved local circulation. This profile makes it a valuable and relatively safe option for topical pain management, while its derivatives show promise for treating complex neuroinflammatory conditions.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Involvement of Transient Receptor Potential Vanilloid ... [sciencedirect.com]

- 4. Safety and efficacy of compound this compound liniment for ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Lactoside Protects Neurons Ameliorating ... [frontiersin.org]

- 6. This compound 2-O-β- D -lactoside, a novel salicylic acid ... [jneuroinflammation.biomedcentral.com]

natural vs synthetic methyl salicylate production

Synthetic Production: Industrial Process

The predominant industrial method for synthesizing methyl salicylate is a two-step process involving the Kolbe-Schmitt reaction, followed by esterification [1].

Industrial synthesis of this compound.

Natural Production & Biosynthesis

Naturally, this compound is synthesized and emitted by plants like wintergreen and birch as part of their defense mechanisms [2] [3]. In plants, it acts as a crucial volatile signaling compound in Systemic Acquired Resistance (SAR) [2] [3]. Following a local pathogen attack, plants produce Salicylic Acid (SA), which is converted to MeSA. MeSA is then transported to distant, uninfected parts of the plant, where it is converted back into SA, activating defense genes and preparing the entire plant for a secondary infection [2].

MeSA role in plant Systemic Acquired Resistance (SAR).

Market Overview & Pricing Data

The global this compound market is experiencing steady growth, with projections estimating the market to reach between USD 413.55 million and USD 501.11 million by 2030-2033, growing at a CAGR of 4.8% to 5.32% [4] [5]. This growth is fueled by demand in pharmaceuticals, personal care, and food & beverages.

Pricing is heavily influenced by region, production method, and supply chain dynamics. The table below provides a snapshot of regional price variations.

| Region | Price (USD/MT) | Period | Key Influencing Factors |

|---|---|---|---|

| USA | 5,256 | Q2 2025 [5] | Strong demand from pharmaceutical and personal care sectors [4] [5]. |

| Germany | 5,984 | Q2 2025 [5] | Stringent environmental regulations and robust cosmetic industry [5]. |

| China | 2,719 | Q2 2025 [5] [6] | Large production capacity, balanced supply-demand [5] [6]. |

| Middle East | 4,873 | Q2 2025 [5] | Geopolitical factors and logistics costs [5]. |

Experimental & Analytical Methods

For researchers, the methodologies for production and analysis are critical.

- Protocol for Biological Synthesis: One innovative approach involved using synthetic biology. Researchers designed a DNA sequence (gBlock) coding for the necessary enzymes, which was then inserted into a plasmid vector using restriction enzymes (EcoRI, KpnI). This plasmid was transformed into E. coli, with successful production of this compound confirmed by the characteristic minty smell [7].

- Analytical Technique - SERS: Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecular structure and orientation. For this compound, which has an intramolecular hydrogen bond, SERS analysis on silver colloids indicates that the molecule adsorbs in a "flat" orientation on the metal surface. This is deduced from the enhanced intensity of out-of-plane vibration modes (e.g., at 523 cm⁻¹ and 219 cm⁻¹) [8].

References

- 1. This compound Production Cost Analysis Reports 2025 [procurementresource.com]

- 2. This compound Glucosylation Regulates Plant Defense ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a signaling compound that contributes ... [ui.adsabs.harvard.edu]

- 4. This compound Procurement Intelligence Report, 2030 [expertmarketresearch.com]

- 5. This compound Price Trend, Index, Demand and Chart ... [imarcgroup.com]

- 6. This compound Price Trend 2025: Key Insights & Forecast [accio.com]

- 7. Synthesis of this compound [biotreks.org]

- 8. IR, Raman and SERS studies of this compound [sciencedirect.com]

Application Notes: GC-MS/MS Analysis of Methyl Salicylate in Skin & Hair

Methyl salicylate (MeS) has a long history of use as a chemical warfare agent simulant for volatile lipophilic compounds like sulphur mustard [1]. Its properties make it a valuable surrogate in studies evaluating emergency decontamination procedures for human skin and hair following exposure to toxic chemicals [1] [2].

Analyses often employ isotope dilution with this compound D4 as an internal standard to ensure accuracy and precision in quantification [1]. The following sections detail a validated GC-MS/MS method for this application.

Analytical Method Parameters

The tables below summarize the key parameters for the GC-MS/MS analysis and the performance characteristics of a validated method.

Table 1: GC-MS/MS Instrument Parameters

| Parameter | Specification |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Impact (EI) [1] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) [1] |

| Quantifier Ion Transition (MeS) | 209 → 179 [1] |

| Qualifier Ion Transition (MeS) | 209 → 169 [1] |

| Quantifier Ion Transition (MeS-D4) | 213 → 161 [1] |

| Qualifier Ion Transition (MeS-D4) | 213 → 89 [1] |

Table 2: Method Validation Data

| Validation Metric | Performance |

|---|---|

| Linear Range | 0.5 - 5000 ng/mL [1] |

| Coefficient of Determination (R²) | > 0.9968 [1] |

| Limit of Detection (LOD) | 0.05 ng/mL [1] |

| Limit of Quantification (LOQ) | 0.5 ng/mL [1] |

| Intra-day Accuracy | 100.28% - 102.03% [1] |

| Inter-day Accuracy | 99.48% - 102.33% [1] |

| Intra-day Precision (RSD) | 1.43% - 2.35% [1] |

| Inter-day Precision (RSD) | 1.91% - 2.97% [1] |

Detailed Experimental Protocol

Sample Preparation and Derivatization

- Hair and Skin Samples: The specific procedures for collecting and initially processing human skin and hair samples are a critical part of the method. You should consult the primary literature for explicit details on homogenization and extraction [1].

- Derivatization: Following extraction, the analyte is derivatized to improve its chromatographic properties and sensitivity for GC-MS/MS analysis [1]. The exact derivatization reagents and conditions should be obtained from the original method description [1].

GC-MS/MS Analysis

- Chromatography: A gas chromatograph is used to separate the compounds. The specific column type, carrier gas, and temperature program should be fine-tuned for optimal separation of this compound.

- Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer.

Data Analysis

- Use the internal standard (MeS-D4) for isotope dilution quantification.

- Construct a calibration curve using standards across the 0.5-5000 ng/mL range.

- Quantify samples by comparing the peak area ratio of the target quantifier ion (209→179) to that of the internal standard quantifier ion (213→161) against the calibration curve.

Experimental Workflow Diagram

The following diagram visualizes the complete analytical workflow, from sample collection to final analysis.

Application Context & Significance

This validated method is crucial for human-volunteer decontamination studies [1]. Research has shown that while standard decontamination protocols (like using a ladder pipe system or technical decontamination) can be effective for skin, they are less effective for removing lipophilic compounds like this compound from hair [2].

Substantial reservoirs (20-40%) can remain within the hair shaft, leading to potential secondary contamination via off-gassing for several days post-exposure [2]. Therefore, the data generated by this precise analytical method can inform safety procedures, highlighting the importance of hair removal following exposure to certain toxic chemicals [2].

References

methyl salicylate chemical warfare agent simulant decontamination

Quantitative Data on Methyl Salicylate Decontamination

The table below summarizes key quantitative findings from decontamination studies that utilized this compound.

| Study Focus / Condition | Key Quantitative Finding | Context / Measurement Method |

|---|---|---|

| Topical Antidote Foam [1] | Delivered 1.78 ± 0.21 µg/sq cm of antidote into porcine skin in 5 minutes. | In vitro permeation testing on dermatomed porcine ear skin. |

| Achieved 88.43% decontamination efficacy after 5 min exposure to MeS. | Percentage of simulant decontaminated. | |

| Achieved 94.53% decontamination efficacy after 3 h exposure to MeS. | Percentage of simulant decontaminated after prolonged exposure. | |

| Human Volunteer Decontamination [2] | "Significantly less simulant was recovered from the skin post decontamination compared with no decontamination." | Simulant recovery measured via GC-MS/MS analysis of skin and UV imaging. |

| "Decontamination did not affect the amount of MeS excreted in urine over 8 hours." | Measurement of systemic absorption via urinary MeS levels. | |

| Analytical Method [3] | Limit of Detection (LOD): 0.05 ng/mL; Limit of Quantification (LOQ): 0.5 ng/mL | Optimized GC-MS/MS method for MeS in human skin and hair samples. |

| Wash-in Effect (In Vitro) [4] | "An unquantified temporary increase in the penetration rate of... This compound through skin occurred directly after washing." | In vitro (human skin) assessment noted in a review of the wash-in effect. |

| Five water-containing products enhanced MeS penetration vs. control (2.5 ± 1.2%); e.g., baby wipes increased receptor fluid percentage to 10.1 ± 5.5%. | In vitro (porcine skin) evaluation over 24 hours. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Human Volunteer Trial for Emergency Decontamination [2]

This protocol assesses the effectiveness of different initial operational response (IOR) decontamination methods.

- 1. Simulant Application:

- A simulant mixture is prepared using This compound in vegetable oil, spiked with a fluorescent tracer for complementary detection.

- The simulant is applied to specific, measured areas of participants' skin (e.g., shoulders, arms, legs).

- 2. Decontamination Procedures:

- Participants are randomly assigned to one of several decontamination conditions, including:

- Improvised Dry: Using absorbent materials (e.g., folded white roll) to blot and rub the skin in a downward motion for up to 3 minutes [2].

- Improvised Wet: Following a "rinse–wipe–rinse" procedure with ambient temperature water and a 0.5% detergent solution for a total of 3 minutes [2].

- Sequenced Protocols: Performing an improvised method (dry or wet) followed by an interim decontamination using a fire service ladder-pipe shower system for 90 seconds [2].

- Control: No decontamination.

- Participants are randomly assigned to one of several decontamination conditions, including:

- 3. Sample Collection & Analysis:

- Skin Analysis: After decontamination, the remaining simulant on the skin is quantified using Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) [2] [3]. The fluorescent tracer can also be visualized and quantified via UV imaging [2].

- Systemic Absorption Analysis: Urine samples are collected from volunteers for 8 hours post-application. These are analyzed for MeS levels to assess systemic absorption [2].

Protocol 2: In-Vitro Permeation Testing with Topical Formulations [1]

This protocol is used to evaluate the efficacy of novel decontamination formulations, such as antidote-loaded foams.

- 1. Skin Preparation:

- Dermatomed porcine ear skin is a common model. The skin is prepared and mounted in Franz-type diffusion cells.

- 2. Contamination & Decontamination:

- The skin is exposed to this compound (or another CWA simulant) for a defined period (e.g., 5 minutes or 3 hours).

- The test formulation (e.g., topical foam) is then applied to decontaminate the skin surface.

- 3. Sample Analysis:

- The receptor fluid below the skin is analyzed to measure the permeation of both the simulant and the active antidote over time.

- The amount of simulant remaining in the skin tissue is also analyzed to determine decontamination efficacy, often expressed as a percentage of simulant removed [1].

Protocol 3: GC-MS/MS Analysis of this compound in Skin & Hair [3]

This protocol describes a robust analytical method for quantifying MeS in biological samples.

- 1. Sample Preparation:

- Skin or hair samples are collected and processed.

- An isotope dilution technique is employed, using an internal standard like This compound D4.

- Samples undergo derivatization to make them amenable for GC-MS analysis.

- 2. Instrumental Analysis:

- GC-MS/MS Setup: Analysis is performed on a triple quadrupole mass spectrometer in Electron Impact (EI) mode with Multiple Reaction Monitoring (MRM).

- Key Mass Transitions:

- Quantitation ion for MeS: 209 → 179

- Qualifier ion for MeS: 209 → 169

- Quantitation ion for MeS D4 (internal standard): 213 → 161 [3]

- 3. Validation Parameters:

- The method is validated for linearity (R² > 0.9968) over a range of 0.5–5000 ng/mL, as well as for accuracy and precision at multiple concentrations [3].

Key Research Considerations

- The "Wash-in" Effect: Be aware that wet decontamination can, under certain conditions, enhance the dermal penetration of chemicals. This "wash-in" effect has been noted in some in-vitro studies with this compound [4]. The clinical significance in human mass casualty scenarios requires further investigation.

- Timing is Critical: Research consistently underscores that early decontamination is vital. The UK Initial Operational Response (IOR) guidance emphasizes that the first 15 minutes after exposure are critical for life-saving actions [2].

- Simulant Justification: this compound is considered a suitable simulant for volatile, lipophilic CWAs like Sulfur Mustard due to its similar physicochemical properties, while having low toxicity at the doses used, making it ethical for human volunteer trials [5].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a human volunteer decontamination study, integrating the key protocols described above.

Human Volunteer Decontamination Study Workflow

How to Use These Protocols

For researchers, these protocols provide a foundation for:

- Designing new studies to evaluate decontamination equipment or formulations.

- Standardizing methods to allow for direct comparison of results across different laboratories.

- Ensuring ethical conduct by using a validated, low-toxicity simulant in human trials.

References

- 1. Topical Foam for Simultaneous Treatment and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Mass casualty decontamination following a chemical incident [pmc.ncbi.nlm.nih.gov]

- 3. Optimisation and validation of a GC–MS/MS method for the ... [sciencedirect.com]

- 4. The wash-in effect and its significance for mass casualty ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemical warfare agent simulants for human volunteer ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis Methods for Methyl Salicylate

Introduction to Methyl Salicylate and Its Pharmaceutical Significance

This compound (C₈H₈O₃), an ester of salicylic acid, is a versatile compound with significant applications in pharmaceutical formulations, fragrance, flavor, and agrochemical industries. Known colloquially as oil of wintergreen, this compound possesses distinctive anti-inflammatory and analgesic properties that make it particularly valuable in topical pain relief formulations. Its characteristic minty aroma and counterirritant effects contribute to its widespread use in over-the-counter muscle rubs, patches, and liniments designed to alleviate minor aches, arthritis symptoms, and muscle discomfort. Beyond its established applications, recent research has revealed promising anticancer activities and antimicrobial effects, expanding its potential in drug development programs and positioning it as a compound of continuing interest for pharmaceutical innovation [1] [2] [3].

The global market for chemically synthesized this compound demonstrates steady expansion, with projections indicating growth from USD 1,537.61 million in 2021 to approximately USD 2,243.9 million by 2033, representing a compound annual growth rate (CAGR) of 3.2% between 2025-2033. This growth trajectory is largely driven by increasing pharmaceutical demand and sustainability initiatives in production processes. North America currently represents the largest market for this compound, predominantly due to robust pharmaceutical applications, while the Asia-Pacific region is emerging as the fastest-growing market, fueled by increasing demand in personal care products and cost-efficient manufacturing capabilities, particularly in China [4] [5].

Synthesis Methods: Overview and Comparison

Traditional and Emerging Synthesis Approaches

The synthesis of this compound has evolved significantly from traditional batch processes to innovative methods emphasizing regioselective methylation, reduced environmental impact, and operational efficiency. The conventional approach involves acid-catalyzed esterification of salicylic acid with methanol, typically employing concentrated sulfuric acid as a homogeneous catalyst. While this method remains widely used in industrial settings due to its straightforwardness and cost-effectiveness, it presents significant challenges including equilibrium limitations, corrosion issues, substantial waste generation from neutralization steps, and difficulties in catalyst recovery [1] [6].

Emerging synthesis strategies focus on addressing these limitations through heterogeneous catalysis, solvent-free conditions, and continuous flow systems. Recent advances include the use of solid acid catalysts in fixed-bed reactors, which enable continuous operation and easier catalyst separation, and selective methylation using dimethyl sulfate (DMS) with sodium bicarbonate as a base to exclusively target the carboxyl group of salicylic acid. These innovative approaches demonstrate improvements in reaction efficiency, product purity, and environmental sustainability while reducing the reliance on hazardous reagents and minimizing waste generation [2] [6].

Comparative Analysis of Synthesis Methods

Table 1: Comparison of this compound Synthesis Methods

| Method | Catalyst/Reagents | Reaction Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Esterification | Salicylic acid, methanol, H₂SO₄ | Batch, reflux, 60-80°C, 1-4 hours | 80-90% [1] | Simple setup, cost-effective | Equilibrium limited, corrosive catalyst, waste generation |

| Dimethyl Sulfate Method | Salicylic acid, DMS, NaHCO₃ | Solvent-free, 90°C, 90 minutes | 96% [2] | High regioselectivity, excellent yield, no solvent | DMS toxicity concerns, requires careful handling |

| Continuous Flow System | Salicylic acid, methanol, solid acid catalyst | Fixed-bed reactor, 50-200°C, continuous flow | >90% [6] | Continuous operation, easy catalyst separation, scalable | Specialized equipment required, catalyst deactivation possible |

| Educational Demonstration | Aspirin tablets, methanol, H₂SO₄ | Boiling water bath, 10 minutes | Variable (small scale) [7] | Accessible for teaching labs, demonstrates transesterification | Low yield, impractical for production |

Table 2: Quantitative Parameters for Industrial Production

| Parameter | Traditional Batch | Continuous Flow | DMS Method |

|---|---|---|---|

| Reaction Temperature | 60-80°C [1] | 50-200°C [6] | 90°C [2] |

| Reaction Time | 1-4 hours [1] | Shorter residence times [6] | 90 minutes [2] |

| Catalyst Loading | 5-10% H₂SO₄ [1] | Solid catalyst bed [6] | 1:1.2 molar ratio (acid:base) [2] |

| Purity Achievable | 98-99% [1] | >99% [6] | >99% [2] |

| Waste Generation | High (acid neutralization) [6] | Low (reusable catalyst) [6] | Medium (inorganic salts) [2] |

Experimental Protocols

Traditional Acid-Catalyzed Esterification

The conventional synthesis of this compound employs a straightforward esterification reaction between salicylic acid and methanol, catalyzed by concentrated sulfuric acid. This method represents the industrial standard for large-scale production due to its cost-effectiveness and operational simplicity, despite generating significant acid waste [1] [6].

- Reagents and Materials: Salicylic acid (10.0 g, 72.4 mmol), methanol (50 mL, excess), concentrated sulfuric acid (2.5 mL, 96%), sodium bicarbonate solution (5% w/v), ice bath apparatus, round-bottom flask (250 mL), condenser, heating mantle, separatory funnel (250 mL) [1].

- Procedure:

- Charge the round-bottom flask with salicylic acid and methanol.

- Carefully add concentrated sulfuric acid dropwise with continuous stirring.

- Attach a condenser and reflux the reaction mixture at 65-70°C for 2-3 hours.

- Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- After completion, cool the reaction mixture to room temperature.

- Transfer to a separatory funnel and wash with 5% sodium bicarbonate solution until effervescence ceases (neutralization of excess acid).

- Separate the organic layer and dry over anhydrous sodium sulfate.

- Purify by distillation under reduced pressure, collecting the fraction at 220-222°C.

- Safety Considerations: Concentrated sulfuric acid is highly corrosive; appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles must be worn. Conduct neutralization in an ice bath to control exothermic heat generation. Methanol is toxic and flammable; ensure adequate ventilation [1] [7].

Regioselective Methylation Using Dimethyl Sulfate

This innovative approach enables highly selective methylation of the carboxyl group while preserving the phenolic hydroxyl group, using dimethyl sulfate (DMS) as the methylating agent and sodium bicarbonate as a selective base. The method proceeds through an S_N2 mechanism where the pre-formed carboxylate anion acts as a nucleophile toward DMS [2].

- Reagents and Materials: Salicylic acid (5.0 g, 36.2 mmol), sodium bicarbonate (3.64 g, 43.4 mmol), dimethyl sulfate (5.5 mL, 58.0 mmol), round-bottom flask (100 mL), magnetic stirrer, heating mantle, oil bath, thin-layer chromatography (TLC) supplies, gas chromatography (GC) system for monitoring [2].

- Procedure:

- Add salicylic acid and sodium bicarbonate to the reaction flask.

- Stir the mixture at room temperature for 30 minutes to form the sodium salicylate.

- Add dimethyl sulfate to the reaction mixture.

- Heat to 90°C with continuous stirring for 90 minutes.

- Monitor reaction progress by TLC (9:1 hexane:ethyl acetate) or GC.

- After complete conversion, cool the reaction mixture to room temperature.

- Wash the crude product with water to remove inorganic salts (DMS hydrolysis products include methanol and sulfuric acid, which is neutralized to sodium sulfate).

- Purify by flash column chromatography using 9:1 hexane:ethyl acetate as eluent.

- Safety Considerations: Dimethyl sulfate is highly toxic and a suspected carcinogen. All procedures must be conducted in a well-ventilated fume hood with appropriate PPE. Consider using less hazardous alternatives for educational settings [2].

Continuous Flow Synthesis Using Solid Acid Catalyst

This advanced method employs a fixed-bed reactor system packed with solid acid catalyst, enabling continuous production with enhanced efficiency and reduced environmental impact. The approach addresses key limitations of batch processes, including equilibrium constraints and catalyst separation challenges [6].

- Reagents and Materials: Salicylic acid, methanol, solid acid catalyst (e.g., acidic ion-exchange resin, zeolites, or metal oxides), HPLC pump, fixed-bed reactor assembly, back-pressure regulator, heating system, product collection vessel [6].

- Procedure:

- Prepare a solution of salicylic acid in methanol (typical concentration 10-20% w/v).

- Pack the fixed-bed reactor with solid acid catalyst (particle size 300-500 μm).

- Pre-heat the reactor to the desired temperature (50-200°C).

- Pump the salicylic acid solution through the reactor at a controlled flow rate (typically 0.5-2.0 mL/min).

- Maintain appropriate back-pressure (50-200 psi) to prevent solvent vaporization.

- Collect the effluent and analyze for conversion by GC or HPLC.

- Remove methanol by evaporation under reduced pressure.

- Isolate this compound by extraction with dichloromethane or ethyl acetate.

- System Optimization: Reaction parameters including temperature, pressure, flow rate, and catalyst bed characteristics can be optimized for maximum conversion and selectivity. The continuous operation facilitates scale-up and integration with downstream processing units [6].

Educational Demonstration: Synthesis from Aspirin Tablets

This simplified procedure is designed for educational settings to demonstrate the principle of transesterification, using readily available aspirin tablets (acetylsalicylic acid) as starting material. While not suitable for industrial production, it provides a valuable teaching tool for illustrating organic synthesis concepts [7].

- Reagents and Materials: Aspirin tablets (2 × 325 mg), methanol (3 mL), concentrated sulfuric acid (1 mL), test tube, glass stirring rod, boiling water bath, sodium bicarbonate solution (4.5 g in 50 mL water), Pasteur pipette [7].

- Procedure:

- Place aspirin tablets in a test tube and add methanol.

- Stir until tablets begin to dissolve.

- Add concentrated sulfuric acid dropwise with stirring.

- Heat the test tube in a boiling water bath for 10 minutes.

- Carefully pour the contents into sodium bicarbonate solution to neutralize excess acid.

- Observe the separation of this compound as an oily layer on the surface.

- Note the characteristic wintergreen odor.

- Safety Considerations: This procedure should be conducted in a fume hood with appropriate student supervision. This compound is toxic if swallowed and may cause skin and eye irritation [7].

Analytical Methods for Characterization and Quantification

Characterization Techniques

Comprehensive characterization of synthetic this compound is essential for confirming chemical structure, assessing purity, and ensuring suitability for intended applications. Advanced analytical techniques provide complementary information for complete product evaluation.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analysis can be performed using systems such as the Shimadzu GC/MS-QP 2010 equipped with a 30 m Agilent J&W GC DB-5 MS column. Typical parameters include: injector temperature 250°C, column temperature programmed from 80°C (hold 2 min) to 250°C at 10°C/min, carrier gas helium at 1.0 mL/min. Mass detection operates in electron impact mode at 70 eV, with this compound exhibiting characteristic fragments at m/z 120 (base peak, [C₇H₄O₂]⁺), 92 ([C₆H₄O]⁺), and 152 (molecular ion) [2].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 10.81 (s, 1H, OH), 7.78 (dd, J = 7.8, 1.7 Hz, 1H, ArH), 7.43 (ddd, J = 8.5, 7.3, 1.7 Hz, 1H, ArH), 6.89 (dd, J = 8.2, 0.9 Hz, 1H, ArH), 6.80 (ddd, J = 8.5, 7.3, 0.9 Hz, 1H, ArH), 3.94 (s, 3H, OCH₃). ¹³C NMR (100 MHz, CDCl₃) shows signals at δ 170.2 (C=O), 161.5 (ArC-OH), 135.5 (ArCH), 130.2 (ArCH), 118.9 (ArCH), 117.3 (ArC), 110.6 (ArCH), 52.3 (OCH₃) [2].

Quantification and Purity Assessment

Accurate quantification of this compound content and assessment of purity parameters are critical for pharmaceutical applications where stringent quality standards apply.

- Gas Chromatography with Flame Ionization Detection (GC-FID): Quantitative analysis can be performed using systems such as the Shimadzu GC-2010 gas chromatograph equipped with an FID detector. Method validation should establish linearity (R² > 0.995), precision (RSD < 2%), and accuracy (95-105% recovery). For purity assessment, the percentage area of the this compound peak should exceed 99.0% for pharmaceutical grade material, with limits established for known impurities including residual salicylic acid, methyl 2-methoxybenzoate, and solvent residues [2].

- Quality Control Specifications: Pharmaceutical grade this compound should conform to the following specifications: appearance (colorless to pale yellow liquid), identification (IR spectrum concordance with reference standard), specific gravity (1.180-1.190 at 25°C), refractive index (1.535-1.538 at 20°C), water content (<0.1% by Karl Fischer titration), heavy metals (<10 ppm), and residual methanol (<1000 ppm) [4].

Emerging Applications and Biological Activity

Pharmaceutical Potential and Mechanism of Action

Recent research has revealed promising anticancer properties of this compound derivatives, expanding their potential applications beyond traditional topical analgesics. Design and synthesis of This compound-based thiazole (MSBT) derivatives has yielded compounds with potent protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. Enzyme inhibition studies identified three particularly active compounds: 3j (IC₅₀ = 0.51 ± 0.15 µM), 3f (IC₅₀ = 0.66 ± 0.38 µM), and 3d (IC₅₀ = 0.93 ± 0.51 µM), all surpassing the reference inhibitor (IC₅₀ = 3.23 ± 0.85 µM) by as much as sixfold. Compound 3j demonstrated high selectivity toward T47D breast cancer cells, with cellular mechanism studies revealing inhibition of DNA replication through S phase blockade and induction of apoptosis [3].

Molecular docking simulations for compound 3j revealed continuous interactions between the molecule and the catalytic site of PTP1B, as well as with allosteric loops involved in catalytic activity. These findings suggest that this new group of MSBT derivatives offers significant promise for safe and effective anticancer therapy with novel mechanisms of action. Additional studies have demonstrated cytotoxic effects of this compound against metastatic melanoma cells, with 64% cytotoxicity observed at a concentration of 0.6 mg/mL, while showing no cytotoxicity against non-tumor cells at this concentration [2] [3].

The following diagram illustrates the primary biological pathways and experimental workflow for evaluating this compound derivatives in pharmaceutical applications:

Fungistatic Properties and Applications